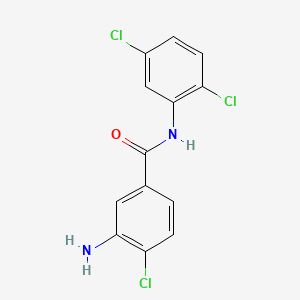

3-Amino-4-chloro-N-(2,5-dichlorophenyl)benzamide

Description

3-Amino-4-chloro-N-(2,5-dichlorophenyl)benzamide is a benzamide derivative characterized by a benzoyl core substituted with an amino group at position 3, a chlorine atom at position 4, and a 2,5-dichlorophenyl aniline moiety.

Propriétés

IUPAC Name |

3-amino-4-chloro-N-(2,5-dichlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl3N2O/c14-8-2-4-10(16)12(6-8)18-13(19)7-1-3-9(15)11(17)5-7/h1-6H,17H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGADCSVOBPMPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651594 | |

| Record name | 3-Amino-4-chloro-N-(2,5-dichlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19277-78-2 | |

| Record name | 3-Amino-4-chloro-N-(2,5-dichlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-chloro-N-(2,5-dichlorophenyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2,5-dichloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-Amino-4-chloro-N-(2,5-dichlorophenyl)benzamide may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-4-chloro-N-(2,5-dichlorophenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydroxide or hydrochloric acid can be used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 3-amino-4-chloro-N-(2,5-dichlorophenyl)benzamide is in the development of anticancer agents. Research indicates that compounds with similar structural motifs exhibit potent cytotoxic activity against various cancer cell lines. For instance, benzamide derivatives have been shown to inhibit the growth of small cell lung cancer (mSCLC) cells, with specific analogs demonstrating effective EC50 values (the concentration required to inhibit cell growth by 50%) as low as 182 nM .

Mechanism of Action

The mechanism involves covalent modification of target proteins through nucleophilic aromatic substitution, where the chlorine substituent plays a crucial role in maintaining biological activity. This suggests that modifications to the compound can enhance its efficacy against cancer cells by altering its interaction with cellular targets .

Synthesis of Dyes

Colorants for Various Industries

Another significant application is in the synthesis of azo dyes. The compound can serve as a precursor in the azo coupling reactions used to produce high-purity colorants for inks and coatings. The incorporation of 2,5-dichloroaniline in azo dye synthesis highlights the versatility of benzamide derivatives in generating vibrant colors for various industrial uses . The process involves careful control of reaction conditions to ensure high purity and performance of the resulting dyes.

Case Study 1: Anticancer Research

In a study focusing on the synthesis and evaluation of benzamide derivatives, researchers found that modifications to the substituents significantly impacted cytotoxicity against breast cancer cell lines. Compounds with similar structures to 3-amino-4-chloro-N-(2,5-dichlorophenyl)benzamide were noted for their superior activity compared to standard treatments like cisplatin .

Case Study 2: Industrial Applications

Research into antimicrobial agents highlighted that benzamides with chlorine substitutions effectively inhibited bacterial growth in various formulations. The use of such compounds in commercial products underscores their importance in maintaining hygiene standards across industries .

Mécanisme D'action

The mechanism of action of 3-Amino-4-chloro-N-(2,5-dichlorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

N-(3,5-Dichlorophenyl)benzamide

- Structure: Lacks the 3-amino and 4-chloro substituents on the benzoyl ring but retains a dichlorophenyl aniline group (3,5-dichloro substitution).

- Conformation : The H-N-C=O unit adopts a trans conformation, with dihedral angles of 58.3° between the benzoyl and aniline rings. This geometry promotes intermolecular N–H···O hydrogen bonding, forming infinite chains in the crystal lattice .

2,5-Dichlorophenyl-Containing FXIIa Inhibitors

- Structure : Compounds with a 2,5-dichlorophenyl moiety linked to a triazole scaffold (e.g., 2,5-dichlorobenzyltriazole derivatives).

- Activity : The 2,5-dichlorophenyl group is critical for FXIIa inhibition (IC50 ~10 μM when optimized). Modifications to the triazole side chain enhance potency and selectivity .

- Comparison: The target compound’s 2,5-dichlorophenyl group may similarly anchor into hydrophobic pockets (e.g., protease S1 pockets), while its benzamide backbone could offer distinct hydrogen-bonding interactions via the amino and carbonyl groups.

4-Chloro-3-[(cyclohexylcarbonyl)amino]-N-(3,5-dimethylphenyl)benzamide

- Structure: Features a cyclohexylcarbonylamino group at position 3 and a 3,5-dimethylphenyl aniline group.

- Contrast: The target compound’s 3-amino group and 2,5-dichlorophenyl substituent likely create a balance between hydrophilicity and hydrophobicity, optimizing target engagement compared to purely lipophilic analogs .

3-[(Ethoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide

- Structure : Contains an ethoxyacetyl side chain and a 4-methoxyphenyl group.

- Electronic Effects : The methoxy group is electron-donating, contrasting with the electron-withdrawing chlorine atoms in the target compound. This difference could alter charge distribution and dipole interactions in binding sites.

- Biological Implications : The ethoxyacetyl group may introduce steric hindrance or flexible hydrogen-bonding motifs absent in the target compound .

Structural and Functional Data Table

Key Research Findings

- 2,5-Dichlorophenyl Significance : The 2,5-dichloro substitution is a conserved pharmacophore in serine protease inhibitors, likely due to optimal fit into hydrophobic pockets .

- Conformational Rigidity : Dihedral angles in benzamide derivatives (e.g., 58.3° in N-(3,5-dichlorophenyl)benzamide) influence crystal packing and intermolecular interactions, which may correlate with stability in biological environments .

Activité Biologique

Introduction

3-Amino-4-chloro-N-(2,5-dichlorophenyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 295.14 g/mol. The presence of both amino and chloro groups in its structure contributes to its unique reactivity and biological properties.

Anticancer Activity

Research indicates that 3-amino-4-chloro-N-(2,5-dichlorophenyl)benzamide exhibits anticancer properties through various mechanisms:

- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the proliferation of cancer cells by interfering with specific cellular pathways involved in growth regulation.

- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells, which is a critical mechanism for the efficacy of many anticancer agents .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against a range of pathogens. Its activity may be attributed to:

- Disruption of Bacterial Cell Walls : Similar compounds have been noted for their ability to disrupt bacterial cell wall synthesis, leading to cell lysis and death.

- Inhibition of Enzymatic Activity : By binding to specific enzymes crucial for microbial survival, it may inhibit their function, thus exerting an antimicrobial effect .

Structure-Activity Relationship (SAR)

The biological activity of 3-amino-4-chloro-N-(2,5-dichlorophenyl)benzamide is influenced by its structural components. Modifications in the substituents on the benzene ring can significantly alter its potency and selectivity:

| Substituent | Effect on Activity |

|---|---|

| Chlorine at position 4 | Increases anticancer potency |

| Amino group presence | Essential for biological activity |

| Variations in phenyl substitutions | Can enhance or reduce efficacy depending on electronic and steric factors |

Research has shown that similar compounds with different substituents exhibit varying degrees of cytotoxicity against different cancer cell lines .

Study 1: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of 3-amino-4-chloro-N-(2,5-dichlorophenyl)benzamide on breast cancer cell lines (MDA-MB-231). The results indicated that the compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin, suggesting a promising therapeutic potential .

Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition zones comparable to established antibiotics, indicating its potential as a novel antimicrobial agent .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential. Preliminary studies suggest that 3-amino-4-chloro-N-(2,5-dichlorophenyl)benzamide has favorable absorption characteristics. However, further investigations into its metabolism, distribution, excretion, and toxicological profiles are necessary to ensure safety in clinical applications.

Table: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | TBD |

| Half-life | TBD |

| Metabolic Pathways | TBD |

| Toxicity Profile | TBD |

Note: TBD indicates that further studies are needed to establish these parameters accurately.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.